3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
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Overview
Description
3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a furan ring, and a bromophenyl group[_{{{CITATION{{{_1{CAS#:129626-52-4 | 3- 5- (2-BROMO-PHENYL)-FURAN-2-YL ... - Chemsrc
Preparation Methods
Synthetic Routes and Reaction Conditions: 1{CAS#:129626-52-4 | 3- 5- (2-BROMO-PHENYL)-FURAN-2-YL ... - Chemsrc. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds[{{{CITATION{{{_2{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitriles or halides.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be beneficial for therapeutic applications.
Comparison with Similar Compounds
3-(4-(5-(2-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
3-(4-(5-(3-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
Uniqueness: 3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
3-[4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c19-15-4-2-14(3-5-15)16-6-7-17(23-16)18(24)22-12-10-21(11-13-22)9-1-8-20/h2-7H,1,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXMKVCLRLQEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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